molecular formula C10H20N2O2 B5132898 1-Cyclohexyl-3-(2-methoxyethyl)urea CAS No. 66929-48-4

1-Cyclohexyl-3-(2-methoxyethyl)urea

Cat. No.: B5132898
CAS No.: 66929-48-4
M. Wt: 200.28 g/mol
InChI Key: XIFNXDWFPZYWKD-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-methoxyethyl)urea is an organic compound with the molecular formula C10H20N2O2 It is a derivative of urea, featuring a cyclohexyl group and a methoxyethyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexyl-3-(2-methoxyethyl)urea can be synthesized through the reaction of cyclohexyl isocyanate with 2-methoxyethylamine. The reaction typically occurs under mild conditions, often at room temperature, and may require a solvent such as dichloromethane or toluene to facilitate the reaction. The general reaction scheme is as follows:

Cyclohexyl isocyanate+2-methoxyethylamineThis compound\text{Cyclohexyl isocyanate} + \text{2-methoxyethylamine} \rightarrow \text{this compound} Cyclohexyl isocyanate+2-methoxyethylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction can produce amines.

Scientific Research Applications

1-Cyclohexyl-3-(2-methoxyethyl)urea has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as its use in drug development.

    Industry: It can be used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-1-methyl-3-(2,6-xylyl)urea: This compound has a similar structure but features a methyl group and a xylyl group instead of a methoxyethyl group.

    1-Cyclohexyl-3-(2-ethoxyethyl)urea: Similar to 1-cyclohexyl-3-(2-methoxyethyl)urea, but with an ethoxyethyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its methoxyethyl group can influence its solubility, reactivity, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

1-cyclohexyl-3-(2-methoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-14-8-7-11-10(13)12-9-5-3-2-4-6-9/h9H,2-8H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFNXDWFPZYWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10985596
Record name N-Cyclohexyl-N'-(2-methoxyethyl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10985596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66929-48-4
Record name NSC87975
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87975
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Cyclohexyl-N'-(2-methoxyethyl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10985596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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